molecular formula C9H8ClNS B2399865 6-(Chloromethyl)-2-methylbenzo[d]thiazole CAS No. 99846-82-9

6-(Chloromethyl)-2-methylbenzo[d]thiazole

Cat. No.: B2399865
CAS No.: 99846-82-9
M. Wt: 197.68
InChI Key: AEMKLAQKGNARFW-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-methylbenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the chloromethyl group at the 6th position and the methyl group at the 2nd position of the benzothiazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-methylbenzo[d]thiazole typically involves the chloromethylation of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6th position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

6-(Chloromethyl)-2-methylbenzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound and its derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities. They are also explored as potential inhibitors of various enzymes and receptors.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)benzothiazole: Lacks the methyl group at the 2nd position, which may affect its reactivity and biological activity.

    2-Methylbenzothiazole: Lacks the chloromethyl group, which limits its ability to undergo certain substitution reactions.

    6-(Chloromethyl)-2-(methylthio)benzo[d]thiazole: Contains a methylthio group instead of a methyl group, which can alter its chemical properties and applications.

Uniqueness

6-(Chloromethyl)-2-methylbenzo[d]thiazole is unique due to the presence of both the chloromethyl and methyl groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(chloromethyl)-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMKLAQKGNARFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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